N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.347. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biochemical reactions .
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It is known that indole derivatives can interact with a variety of biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Biological Activity
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities based on recent research findings and studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C20H24N4O4 |
Molecular Weight | 384.4 g/mol |
CAS Number | 898462-22-1 |
Antibacterial Activity
Research has indicated that derivatives of pyrroloquinoline compounds exhibit notable antibacterial properties. For instance, a study demonstrated that certain compounds showed minimal toxicity against human lung fibroblast (WI38) cells while maintaining antibacterial efficacy against various pathogens. The selectivity for bacterial cells over normal cells suggests potential therapeutic applications in treating infections with reduced side effects .
Anticoagulant Activity
A related class of compounds derived from pyrrolo[3,2,1-ij]quinoline has been evaluated for their anticoagulant properties. In vitro assays revealed that some derivatives effectively inhibited coagulation factors like factor Xa and factor XIa. One compound exhibited an IC50 value of 3.68 μM against factor Xa and 2 μM against factor XIa. These results indicate the potential of these compounds in developing new anticoagulant therapies .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. The structural features of the compound allow it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. Further studies are needed to elucidate the precise molecular interactions involved.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focusing on quinolone and benzo[d][1,3]oxazine compounds highlighted their antibacterial characteristics. The findings suggest that modifications in the molecular structure can enhance antimicrobial activity while minimizing cytotoxic effects on normal cells .
- Coagulation Factor Inhibition : Another research effort synthesized several derivatives based on pyrrolo[3,2,1-ij]quinolinones and assessed their anticoagulant activity. The results indicated that these compounds could serve as selective inhibitors for coagulation factors with varying degrees of potency .
Properties
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17-4-2-11-7-14(8-12-5-6-21(17)18(11)12)20-19(23)13-1-3-15-16(9-13)25-10-24-15/h1,3,7-9H,2,4-6,10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPETVDAUYIITSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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